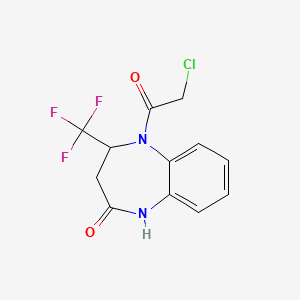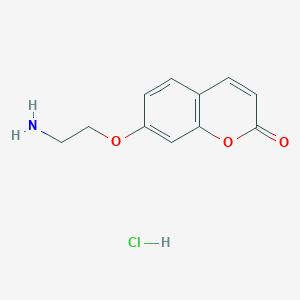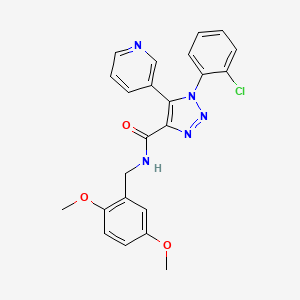![molecular formula C16H20N8OS B2627317 4-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1021123-41-0](/img/structure/B2627317.png)
4-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has gained attention in scientific research due to its unique structural features and potential applications in various fields such as chemistry, biology, and medicine. The compound consists of multiple functional groups including a piperidine, a pyrazolo[3,4-d]pyrimidine, and a thiadiazole moiety, which contribute to its diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the core pyrazolo[3,4-d]pyrimidine framework, followed by the introduction of the piperidine and thiadiazole moieties. One common synthetic route includes:
Formation of Pyrazolo[3,4-d]pyrimidine Core: : This can be achieved through the reaction of a suitable hydrazine derivative with a pyrimidine derivative under acidic or basic conditions.
Addition of Piperidine Group: : The core structure is then reacted with piperidine in the presence of a suitable coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the desired intermediate.
Thiadiazole Formation: : The intermediate is further reacted with a thiadiazole derivative, typically under mild conditions, to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to enhance yield and purity while minimizing production costs. This might include the use of automated reactors, continuous flow processes, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine and pyrazolo[3,4-d]pyrimidine moieties.
Reduction: : Reduction reactions can be employed to modify the functional groups within the compound, such as converting ketones to alcohols.
Substitution: : Nucleophilic or electrophilic substitution reactions can be carried out on the aromatic rings and the piperidine group.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: : Halogenating agents for electrophilic substitutions, or organometallic reagents for nucleophilic substitutions.
Major Products
Oxidation Products: : Formation of corresponding carboxylic acids or ketones.
Reduction Products: : Formation of alcohols or amines.
Substitution Products: : Various substituted derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
The compound has found applications in several research areas:
Chemistry: : Used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: : Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: : Explored for its potential therapeutic effects, including its use as an antimicrobial or anticancer agent.
Industry: : Employed in the development of new materials with specialized properties, such as enhanced conductivity or stability.
Mecanismo De Acción
The compound exerts its effects through various mechanisms, depending on the context:
Molecular Targets: : May interact with enzymes, receptors, or nucleic acids, altering their function.
Pathways Involved: : Could modulate signaling pathways, such as the inhibition of specific kinases or the activation of transcription factors.
Biological Effects: : Potential outcomes include cell growth inhibition, apoptosis induction, or modulation of immune responses.
Comparación Con Compuestos Similares
Comparing 4-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide with other similar compounds highlights its uniqueness:
Similar Compounds: : Other pyrazolo[3,4-d]pyrimidine derivatives, thiadiazole-containing compounds, and piperidine-based molecules.
Uniqueness: : The combination of these functional groups in a single molecule provides a distinctive set of properties that are not easily replicated by other compounds, such as its specific reactivity patterns and potential biological activities.
The detailed exploration of this compound showcases its importance in scientific research and potential applications across various fields. With ongoing studies, further insights into its mechanisms and uses are likely to emerge.
Propiedades
IUPAC Name |
4-methyl-N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8OS/c1-11-13(26-22-21-11)16(25)17-5-8-24-15-12(9-20-24)14(18-10-19-15)23-6-3-2-4-7-23/h9-10H,2-8H2,1H3,(H,17,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYFHKTUGMSZDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)prop-2-enamide](/img/structure/B2627235.png)


![2-(3,5-Dimethylisoxazol-4-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2627238.png)
![4-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2627239.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2627243.png)
![1-[4-(3-Fluoropyridin-2-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2627245.png)
![2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2627248.png)
![2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2627249.png)

![3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2627255.png)
![2-({6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2627256.png)
![[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]urea](/img/structure/B2627257.png)
